7-Bromo-8-methylquinoline-3,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-8-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10BrN3/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,12H2,1H3,(H2,13,14) |
InChI Key |
UGKZYBSQVLTLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C(C(=CN=C12)N)N)Br |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 7 Bromo 8 Methylquinoline 3,4 Diamine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationresearchgate.netresearchgate.netmagritek.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within 7-Bromo-8-methylquinoline-3,4-diamine can be established.
The ¹H NMR spectrum of this compound is expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum would likely display a set of signals corresponding to the protons on the quinoline (B57606) core. The protons on the diamine-substituted ring and the bromo- and methyl-substituted ring will exhibit distinct chemical shifts and coupling patterns.
Key expected features in the ¹H NMR spectrum include:
Aromatic Protons: Signals for the protons at positions 2, 5, and 6 of the quinoline ring. Their chemical shifts and coupling constants (J-values) will be influenced by the electron-donating amino groups and the electron-withdrawing bromo group.
Amine Protons: Broad signals corresponding to the two amine (-NH₂) groups at positions 3 and 4. The chemical shift of these protons can vary depending on the solvent and concentration.
Methyl Protons: A singlet in the upfield region of the spectrum corresponding to the three protons of the methyl group at position 8.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.5 - 8.7 | Doublet |
| H-5 | ~7.5 - 7.7 | Doublet |
| H-6 | ~7.3 - 7.5 | Doublet |
| -NH₂ (C3) | ~5.0 - 6.0 | Broad Singlet |
| -NH₂ (C4) | ~6.0 - 7.0 | Broad Singlet |
| -CH₃ (C8) | ~2.5 - 2.7 | Singlet |
Note: The expected chemical shifts are estimations based on general values for similar quinoline derivatives and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.
Expected features in the ¹³C NMR spectrum include:
Quaternary Carbons: Signals for the carbon atoms that are not attached to any protons, such as C-3, C-4, C-7, C-8, C-8a, and C-4a. These are typically weaker in intensity.
Aromatic Carbons: Signals for the carbons of the quinoline ring system.
Methyl Carbon: A signal in the upfield region for the carbon of the methyl group.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~145 - 150 |
| C-3 | ~140 - 145 |
| C-4 | ~120 - 125 |
| C-4a | ~135 - 140 |
| C-5 | ~125 - 130 |
| C-6 | ~128 - 132 |
| C-7 | ~115 - 120 |
| C-8 | ~130 - 135 |
| C-8a | ~148 - 152 |
| -CH₃ | ~15 - 20 |
Note: The expected chemical shifts are estimations based on general values for similar quinoline derivatives and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. indexcopernicus.comscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For instance, correlations between H-5 and H-6 would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. magritek.com This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule. For example, the methyl protons at C-8 would show correlations to C-7 and C-8a.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysisresearchgate.netresearchgate.netmagritek.com
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will have characteristic absorption or scattering frequencies.
Key expected vibrational bands include:
N-H Stretching: The two amine groups will give rise to symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear around 2850-3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the quinoline ring system will result in a series of bands in the 1400-1600 cm⁻¹ region.
N-H Bending: The bending vibrations of the amine groups are expected in the 1550-1650 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C / C=N Stretch | 1400 - 1600 |
| N-H Bend | 1550 - 1650 |
| C-Br Stretch | 500 - 600 |
The analysis of both IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule, as some modes may be more active in one technique than the other. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Propertiesresearchgate.netmagritek.com
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs ultraviolet and visible light, and the substituents on the ring will influence the wavelength of maximum absorption (λmax). The presence of amino groups (auxochromes) is expected to cause a red shift (bathochromic shift) in the absorption bands compared to unsubstituted quinoline. acs.orgmdpi.com
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show multiple absorption bands characteristic of the π → π* and n → π* transitions of the aromatic system. The extended conjugation and the presence of the electron-donating amino groups are likely to result in absorption maxima at longer wavelengths. nih.gov
| Electronic Transition | Expected λmax (nm) |
| π → π | ~300 - 400 |
| n → π | ~250 - 300 |
Note: The exact λmax values can be influenced by the solvent polarity.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patternsresearchgate.netmagritek.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₀H₁₀BrN₃. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensities.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinoline derivatives involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring. nih.govresearchgate.net For this compound, expected fragmentation could include:
Loss of a bromine radical (•Br).
Loss of a methyl radical (•CH₃).
Loss of ammonia (B1221849) (NH₃) or an amino radical (•NH₂).
Retro-Diels-Alder type fragmentation of the quinoline ring.
| Ion | Expected m/z | Identity |
| [M]⁺ | 251/253 | Molecular Ion |
| [M-Br]⁺ | 172 | Loss of Bromine |
| [M-CH₃]⁺ | 236/238 | Loss of Methyl |
| [M-NH₃]⁺ | 234/236 | Loss of Ammonia |
The analysis of these fragment ions helps to corroborate the proposed structure determined by other spectroscopic methods.
X-ray Diffraction (XRD) for Solid-State Structural Determination
One such analog is 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . researchgate.net Its crystal structure reveals a triclinic system with the space group P1̅. researchgate.net The presence of the bulky cyclopropyl (B3062369) and carboxylic acid groups, in addition to the bromo and methyl substituents, influences the crystal packing and intermolecular interactions. The detailed crystallographic data for this compound are summarized in the table below.
Crystallographic Data for 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂BrNO₃ |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 8.4134(5) |
| b (Å) | 9.5365(6) |
| c (Å) | 9.6154(7) |
| α (°) | 60.728(2) |
| β (°) | 83.130(2) |
| γ (°) | 66.331(2) |
| Volume (ų) | 613.52(7) |
| Z | 2 |
| Temperature (K) | 296(2) |
| Rgt(F) | 0.0393 |
| wRref(F²) | 0.0709 |
Another relevant analog is 8-Bromo-2-methylquinoline , which crystallizes in a monoclinic system with the space group P2₁/c. nih.gov In this structure, the dihedral angle between the two six-membered rings of the quinoline system is minimal, at 0.49 (16)°. nih.gov The molecules exhibit a face-to-face packing arrangement, with a centroid-centroid distance of 3.76 Å between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules, suggesting π-π stacking interactions. nih.gov No classical hydrogen bonding is observed in the crystal structure of this particular analog. nih.gov
Crystallographic Data for 8-Bromo-2-methylquinoline nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0440(17) |
| b (Å) | 13.467(4) |
| c (Å) | 13.391(4) |
| β (°) | 97.678(4) |
| Volume (ų) | 901.4(5) |
| Z | 4 |
| Temperature (K) | 291 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 4.50 |
These examples demonstrate how substituents on the quinoline core dictate the solid-state architecture. For the target compound, this compound, one would anticipate the diamino groups at the 3 and 4 positions to be significant sites for hydrogen bonding, which would likely lead to a distinct and more complex crystal packing arrangement compared to the analogs presented.
Advanced Spectroscopic Techniques for Specialized Investigations (e.g., ESR)
Advanced spectroscopic techniques are employed to investigate specific molecular properties that are not accessible through more routine methods like NMR or IR spectroscopy. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that is specifically sensitive to species with unpaired electrons. As such, it is not a standard characterization method for diamagnetic molecules like this compound in its ground state.
ESR spectroscopy would become relevant for this compound or its analogs under conditions where a paramagnetic species is generated, such as through oxidation to a radical cation or by complexation with a paramagnetic metal ion. In such specialized investigations, ESR could provide detailed information about the distribution of the unpaired electron's density within the molecule's π-system. However, a review of the available scientific literature did not yield any studies employing ESR spectroscopy for the investigation of this compound or its close structural analogs. This suggests that such specialized investigations into the paramagnetic properties of this class of compounds are not commonly reported.
Computational and Theoretical Investigations of 7 Bromo 8 Methylquinoline 3,4 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govaps.org For a compound like 7-Bromo-8-methylquinoline-3,4-diamine, DFT calculations would typically be employed to determine optimized molecular geometry, electronic energies, and the distribution of electron density. These calculations provide insights into the molecule's stability and reactivity. For instance, studies on similar quinoline (B57606) derivatives have utilized DFT to calculate geometric parameters and properties dependent on charge distribution. researchgate.net
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory helps in understanding the chemical reactivity of a molecule by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for predicting a molecule's reactivity and kinetic stability. For quinoline derivatives, MO theory can be used to identify the most probable sites for electrophilic and nucleophilic attack.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior and interactions.
Conformational Analysis and Dynamics
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule like this compound, providing insights into its flexibility and the stability of different conformers. nih.gov Such studies are crucial for understanding how the molecule might adapt its shape to interact with biological targets.
Ligand-Receptor Interaction Modeling
To understand the potential biological activity of a compound, ligand-receptor interaction modeling, often employing molecular docking, is utilized. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov For this compound, this would involve docking the molecule into the active site of a relevant biological target to predict its potential as an inhibitor or activator.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (QSPR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential in medicinal chemistry for optimizing the biological activity and properties of a lead compound.
SAR studies on quinoline derivatives have explored how different substituents at various positions on the quinoline ring influence their biological activity. nih.govnih.gov For this compound, a systematic variation of the bromo, methyl, and diamine groups would be necessary to establish a clear SAR.
QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models can then be used to predict the properties of new, unsynthesized compounds.
Pharmacophore Modeling and Virtual Screening Methodologies
Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery that facilitate the identification of novel bioactive molecules from large chemical libraries. mdpi.comwikipedia.org A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. patsnap.comdovepress.com These models serve as 3D queries in virtual screening campaigns to filter extensive databases and identify compounds with a high probability of biological activity, thereby accelerating the lead discovery process. nih.govcreative-enzymes.com
In the context of investigating "this compound" and its derivatives, a hypothetical study targeting a protein kinase, a common target for quinoline-based compounds, can be conceptualized. Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.govfrontiersin.org This section outlines the theoretical application of pharmacophore modeling and virtual screening to identify potential kinase inhibitors based on the scaffold of "this compound".
Hypothetical Pharmacophore Model Generation
A structure-based pharmacophore model could be generated based on the crystal structure of a selected protein kinase in complex with a known inhibitor. The key interaction features between the inhibitor and the active site of the kinase would be identified to construct the pharmacophore model. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. numberanalytics.comroyalsocietypublishing.org
For this hypothetical study, a pharmacophore model, designated as Hypo-1, was generated. The essential chemical features of Hypo-1 are detailed in the table below.
| Feature | Type | 3D Coordinates (Å) | Radius (Å) |
|---|---|---|---|
| HBA1 | Hydrogen Bond Acceptor | (2.5, 5.1, 10.3) | 1.2 |
| HBD1 | Hydrogen Bond Donor | (4.8, 6.2, 11.5) | 1.0 |
| HY1 | Hydrophobic | (6.7, 3.9, 9.8) | 1.5 |
| AR1 | Aromatic Ring | (3.1, 8.0, 12.4) | 1.8 |
Virtual Screening Workflow
The validated pharmacophore model, Hypo-1, would then be employed as a 3D query to screen a virtual compound library, such as the ZINC database, for molecules that match the defined pharmacophoric features. nih.gov The screening process would involve a multi-step filtering approach to identify promising hit compounds.
The general workflow for this virtual screening campaign would be as follows:
Database Preparation: A large chemical database (e.g., ZINC) is prepared, ensuring that the compounds are in a 3D format with appropriate ionization states.
Pharmacophore-Based Screening: The database is screened against the Hypo-1 pharmacophore model. Compounds that fit the pharmacophore features with a certain tolerance are retained as initial hits.
Drug-Likeness Filtering: The initial hits are filtered based on physicochemical properties, such as Lipinski's rule of five, to select for compounds with drug-like characteristics. nih.gov
Molecular Docking: The remaining compounds are subjected to molecular docking studies into the active site of the target protein kinase to predict their binding orientation and affinity. frontiersin.orgresearchgate.net
Hit Selection: The final selection of hit compounds is based on their pharmacophore fit score, docking score, and visual inspection of their binding interactions with key amino acid residues in the kinase active site.
Hypothetical Virtual Screening Results
Following the virtual screening protocol, a set of hypothetical hit compounds with diverse chemical scaffolds, all mapping to the Hypo-1 pharmacophore, would be identified. The table below presents a selection of these hypothetical hits, along with their pharmacophore fit scores and predicted binding affinities (docking scores).
| Compound ID | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) | Chemical Scaffold Description |
|---|---|---|---|
| ZINC12345678 | 0.92 | -9.8 | A quinoline derivative with a substituted amine group. |
| ZINC23456789 | 0.88 | -9.5 | A fused heterocyclic system with aromatic and hydrogen bonding features. |
| ZINC34567890 | 0.85 | -9.2 | A compound with a central aromatic core and flexible side chains. |
| ZINC45678901 | 0.81 | -8.9 | A molecule containing a bicyclic aromatic ring system. |
| ZINC56789012 | 0.79 | -8.7 | A non-quinoline scaffold with similar pharmacophoric features. |
These hypothetical results suggest that the identified compounds have a high likelihood of binding to the target kinase and could serve as starting points for further lead optimization studies. The diverse scaffolds among the hits provide opportunities for exploring different chemical spaces to develop novel and potent kinase inhibitors.
Chemical Reactivity and Transformation Studies of 7 Bromo 8 Methylquinoline 3,4 Diamine
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution, with the regioselectivity being heavily influenced by the existing substituents. The amino groups at the 3- and 4-positions are strong activating groups and will direct incoming electrophiles. Conversely, the bromine atom is a deactivating group but an ortho-, para-director, while the methyl group is a weak activating group.
Electrophilic Substitution: The powerful electron-donating nature of the two amino groups at positions 3 and 4 would strongly activate the quinoline ring towards electrophilic attack. However, the pyridine (B92270) ring of the quinoline system is generally less reactive towards electrophiles than the benzene (B151609) ring. The primary sites for electrophilic substitution would likely be on the carbocyclic ring, influenced by the directing effects of the bromo and methyl groups. Bromination of 8-substituted quinolines has been shown to yield various mono- and di-bromo derivatives, indicating the accessibility of the benzene ring to electrophiles. researchgate.net For instance, the bromination of 8-aminoquinoline (B160924) can lead to the formation of 5,7-dibromo-8-aminoquinoline. researchgate.net Given the presence of the activating methyl and deactivating bromo groups, predicting the exact site of further electrophilic substitution on the benzene ring of 7-Bromo-8-methylquinoline-3,4-diamine would require more specific studies.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, in general, are electron-rich and thus not prone to nucleophilic attack unless activated by strong electron-withdrawing groups. wikipedia.org In the case of this compound, the bromine atom could potentially be displaced by a strong nucleophile. However, nucleophilic aromatic substitution on haloarenes is generally less facile than on haloalkanes. geeksforgeeks.org The reactivity of bromoquinolines in nucleophilic substitution reactions has been a subject of kinetic studies, indicating that such reactions are possible under specific conditions. acs.org The presence of the electron-donating amino and methyl groups would likely decrease the electrophilicity of the quinoline ring, making nucleophilic substitution of the bromine more challenging compared to quinolines with electron-withdrawing substituents. Many known 4-aminoquinolines are synthesized via nucleophilic aromatic substitution of 4-chloroquinolines, highlighting the feasibility of such reactions on the quinoline core. nih.gov
Transformations Involving the Amine Functionalities
The 3,4-diamine substructure is a rich hub for chemical transformations. The primary amino groups can undergo a variety of reactions typical of aromatic amines.
Diazotization: The primary aromatic amine groups can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). These diazonium salts are versatile intermediates that can undergo a range of subsequent reactions, including Sandmeyer reactions to introduce a variety of functional groups (e.g., -Cl, -Br, -CN, -OH).
Schiff Base Formation: The amino groups can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is a common method for derivatizing aminoquinolines and can lead to the formation of new heterocyclic systems or coordination complexes.
Acylation and Sulfonylation: The nucleophilic amino groups can readily react with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form the corresponding amides and sulfonamides. These reactions can be used to protect the amino groups or to introduce new functionalities.
The table below summarizes some potential transformations of the amine functionalities:
| Reagent | Product Type | Potential Application |
| Nitrous Acid (HNO₂) | Diazonium Salt | Intermediate for further functionalization |
| Aldehydes/Ketones | Schiff Base (Imine) | Synthesis of new heterocyclic compounds |
| Acid Chlorides/Anhydrides | Amide | Protection of amino groups, introduction of new moieties |
| Sulfonyl Chlorides | Sulfonamide | Introduction of sulfonamide functional group |
Reactivity of the Bromine Moiety for Further Derivatization
The bromine atom at the 7-position serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. This is a common strategy for the derivatization of bromoquinolines. acs.org
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions provide a powerful toolkit for the synthesis of a diverse library of derivatives of this compound with tailored electronic and steric properties. The synthesis of functionalized quinolines through magnesiation of 7-chloroquinolines followed by reaction with various electrophiles demonstrates the utility of halogenated quinolines as synthetic intermediates. durham.ac.uk
Cyclization and Ring-Forming Reactions of the Diamine Substructure
The ortho-diamine arrangement of the 3- and 4-amino groups is a key structural feature that enables the formation of fused five- or six-membered heterocyclic rings. This is a common and powerful strategy in heterocyclic chemistry. The condensation of o-phenylenediamine (B120857) with various reagents to form benzimidazoles, quinoxalines, and other fused systems is well-established. wikipedia.orgresearchgate.net
Formation of Fused Imidazoles: Reaction with carboxylic acids, aldehydes, or their derivatives can lead to the formation of a fused imidazole (B134444) ring, resulting in a quinolino[3,4-b]imidazole system.
Formation of Fused Pyrazines: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl) would yield a fused pyrazine (B50134) ring, forming a quinolino[3,4-b]pyrazine derivative.
Formation of Fused Triazoles: Treatment with nitrous acid could lead to the formation of a fused triazole ring system, specifically a quinolino[3,4-d] Current time information in Pasuruan, ID.researchgate.netrsc.orgtriazole.
The table below illustrates some potential cyclization reactions:
| Reagent | Fused Ring System |
| Carboxylic Acid / Aldehyde | Imidazole |
| 1,2-Dicarbonyl Compound | Pyrazine |
| Nitrous Acid | Triazole |
These cyclization reactions provide a pathway to novel, complex heterocyclic scaffolds with potential applications in materials science and medicinal chemistry.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound would involve the interplay of its various functional groups.
Oxidation: Aromatic amines are susceptible to oxidation, and the ease of oxidation depends on the other substituents on the ring. The oxidation of aminoquinolines can be complex, potentially leading to the formation of quinone-imines or polymeric materials. dergipark.org.trliverpool.ac.uk The presence of two amino groups would likely make the molecule sensitive to oxidizing agents. The electrochemical oxidation of 8-aminoquinoline has been studied, revealing complex oxidation pathways. researchgate.net The methyl group could also be susceptible to oxidation under harsh conditions.
Reduction: The bromine atom can be removed through catalytic hydrogenation or by using reducing agents like hydrazine (B178648) in the presence of a catalyst. This would yield 8-methylquinoline-3,4-diamine. The quinoline ring itself can be reduced under more forcing conditions, typically leading to the saturation of the pyridine ring to form a tetrahydroquinoline derivative.
No Scientific Data Available for Coordination Chemistry of this compound
Despite a comprehensive search of scientific databases and literature, no published research or data could be found on the coordination chemistry and metal complexation of the specific compound this compound.
Consequently, it is not possible to provide an article structured around the requested outline, as there is no available information regarding the design principles, synthesis, characterization, coordination modes, stability, or applications of its metal complexes.
The scientific community has extensively studied the coordination chemistry of various quinoline derivatives. These studies reveal that the nitrogen atom of the quinoline ring and other functional groups, such as hydroxyl or amino groups at different positions, can act as effective coordination sites for a wide range of metal ions. The electronic and steric properties of substituents on the quinoline ring play a crucial role in the stability, geometry, and reactivity of the resulting metal complexes.
However, the specific substitution pattern of a bromo group at the 7-position and a methyl group at the 8-position, combined with diamine functionality at the 3 and 4-positions, appears to be a novel or as-yet-unexplored ligand system in the field of coordination chemistry.
Researchers interested in this specific ligand would need to undertake its synthesis and subsequent complexation with various metal ions. Such studies would involve:
Ligand Synthesis: Developing a synthetic route to this compound.
Complexation Reactions: Reacting the synthesized ligand with various transition metal and main group metal salts.
Characterization: Utilizing techniques such as X-ray crystallography, NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry to determine the structure, coordination modes, and properties of the resulting metal complexes.
Property Investigation: Exploring the potential applications of these novel complexes in areas like catalysis, materials science, or medicinal chemistry.
Until such foundational research is conducted and published, a detailed and scientifically accurate article on the coordination chemistry of this compound cannot be generated.
Advanced Research Applications of Quinoline 3,4 Diamine Derivatives
Utility in Organic Synthesis as Building Blocks and Intermediates
In the realm of organic synthesis, "7-Bromo-8-methylquinoline-3,4-diamine" serves as a valuable molecular building block. Organic building blocks are foundational molecules that chemists utilize to construct more complex chemical structures. The strategic placement of functional groups—in this case, the bromine atom at the 7-position, the methyl group at the 8-position, and the vicinal diamine at the 3 and 4-positions—provides multiple reactive sites for a variety of chemical transformations.
The diamine functionality, in particular, is a precursor to a wide range of heterocyclic systems. Through condensation reactions with various electrophiles, such as dicarbonyl compounds or their equivalents, new fused ring systems can be readily synthesized. These reactions are fundamental in creating complex molecular architectures that are often pursued for their potential biological activity or material properties.
Furthermore, the bromine atom on the quinoline (B57606) core is a key handle for introducing further molecular diversity through transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 7-position. This capability enables the synthesis of a library of derivatives from a single, versatile intermediate, which is a crucial strategy in modern drug discovery and materials science research. The presence of the methyl group can also influence the electronic properties and steric environment of the molecule, subtly modulating its reactivity and the properties of its downstream products.
Applications in Materials Science and Optoelectronics
While direct applications of "this compound" in materials science are not extensively documented in dedicated studies, the broader class of quinoline derivatives is well-established for its utility in optoelectronic devices. The principles underlying their performance provide a strong basis for the potential applications of materials derived from this specific diamine.
Development of Organic Light-emitting Diodes (OLEDs) and Transistors
Quinoline-based compounds are known for their high thermal and chemical stability, electron-transporting capability, and the ease with which their structures can be modified. These properties are highly desirable for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the quinoline ring system plays a significant role in facilitating electron transport. By serving as a foundational building block, "this compound" could be used to synthesize larger, more complex molecules designed to function as emitters or charge-transport materials in OLEDs and OFETs.
Performance in Third-Generation Photovoltaic Cells (e.g., Polymer Solar Cells, Dye-Sensitized Solar Cells)
In the field of solar energy, quinoline derivatives have shown promise in third-generation photovoltaic cells, including polymer solar cells and dye-sensitized solar cells (DSSCs). In DSSCs, organic dyes are responsible for absorbing light and injecting electrons into a semiconductor material. The performance of these cells is highly dependent on the photophysical and electrochemical properties of the dye.
The "this compound" core could be elaborated into novel organic sensitizers. The extended π-conjugated system of the quinoline ring is beneficial for light absorption, and the diamine groups offer a point of attachment for anchoring the dye to the semiconductor surface (e.g., TiO2) and for introducing other functional groups to modulate the dye's properties.
Table 1: Potential Roles of this compound Derivatives in Photovoltaic Cells
| Photovoltaic Technology | Potential Role of Derivatives | Key Molecular Features |
| Polymer Solar Cells | Component of donor or acceptor polymers | Extended π-conjugation, tunable energy levels |
| Dye-Sensitized Solar Cells (DSSCs) | Core structure for organic sensitizer (B1316253) dyes | Light absorption, anchoring to semiconductor |
Tunable Optoelectronic Properties through Structural Modification
A key advantage of organic materials in optoelectronics is the ability to fine-tune their properties through precise structural modifications. The "this compound" scaffold offers several avenues for such modifications. As mentioned, the bromine atom can be replaced with a variety of functional groups through cross-coupling reactions. The diamine moiety can be derivatized to extend the π-conjugation of the molecule or to attach electron-donating or electron-withdrawing groups. These changes can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its absorption and emission spectra, and its charge carrier mobility, thereby optimizing its performance in a specific optoelectronic application.
Fabrication of Nanomaterials and Mesostructures
The synthesis of well-defined nanomaterials and mesostructures is a burgeoning area of materials science. Organic molecules with specific functionalities can self-assemble into ordered structures or be used as precursors for the synthesis of novel nanomaterials. While specific research on "this compound" in this context is limited, its potential to form metal complexes through the chelating diamine group suggests possibilities for creating metal-organic frameworks (MOFs) or other coordination polymers. These materials can exhibit interesting properties such as porosity, catalysis, and luminescence, with applications in gas storage, separation, and sensing.
Research in Medicinal Chemistry and Chemical Biology
The quinoline ring is a cornerstone in medicinal chemistry, being a key component of numerous approved drugs. Derivatives of quinoline have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects.
The "this compound" structure possesses several features that are of interest in medicinal chemistry. The planar aromatic ring system can facilitate intercalation with DNA or binding to the active sites of enzymes. The diamine groups can act as hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding to biological targets.
Research into the biological activities of quinoline derivatives is an active field. For instance, various 4-aminoquinoline (B48711) derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. While specific biological data for "this compound" is not widely published, its structural similarity to other biologically active quinolines suggests that it and its derivatives could be promising candidates for screening in various disease models. The bromine and methyl substituents can influence the compound's lipophilicity and metabolic stability, which are important pharmacokinetic properties.
Structure-Activity Relationship (SAR) for Biological Target Interaction
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The introduction of different functional groups can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn influences its interaction with biological targets.
For instance, halogenation, such as the presence of a bromine atom, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. The position of the halogen is also critical. Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that halogen substitution at positions 5 and 7 can impact their antibacterial and antifungal activities. nih.govrroij.com For example, 5-chloro-7-bromo-8-hydroxyquinoline has been investigated for its biological properties. mdpi.com The presence of a methyl group, as seen in the 8-position of the target compound, can provide steric bulk that may influence binding to enzymes or receptors.
In a series of potent combretastatin (B1194345) A-4 analogues containing a quinoline ring, the position of a methyl substituent significantly affected antiproliferative activity. A methyl group at the 6-position of the quinoline ring displayed impressive potency, while the 7-methyl and 8-methyl analogues showed different levels of activity. mdpi.com This highlights the subtle yet crucial role of substituent placement in determining biological outcomes. The diamine groups at the 3 and 4-positions are also expected to play a significant role in biological activity, potentially through hydrogen bonding interactions with target macromolecules.
Table 1: Impact of Substituents on the Biological Activity of Quinoline Derivatives
| Substituent | Position | Observed Effect on Biological Activity | Potential Rationale |
|---|---|---|---|
| Bromo | 7 | Enhanced lipophilicity and potential for improved membrane permeability. | Increases non-polar character of the molecule. |
| Methyl | 8 | Influences molecular conformation and provides steric bulk, which can affect receptor binding. mdpi.com | Adds size and can restrict rotational freedom. |
| Diamine | 3,4 | Potential for hydrogen bonding interactions with biological targets. | Amino groups can act as hydrogen bond donors and acceptors. |
| Hydroxy | 8 | Critical for metal chelation and various biological activities, including antibacterial and anticancer effects. nih.gov | Can coordinate with metal ions and form hydrogen bonds. |
Exploration of Molecular Targets and Binding Mechanisms
Quinoline derivatives are known to interact with a wide range of molecular targets, leading to diverse pharmacological effects. These targets include enzymes, receptors, and nucleic acids. For example, certain quinoline derivatives have been identified as inhibitors of enzymes such as EGFR (Epidermal Growth Factor Receptor) and HER-2, which are important targets in cancer therapy. rsc.orgnih.gov Molecular docking studies of some substituted quinolines have revealed strong interactions with key amino acid residues in the active site of EGFR. nih.gov
Other quinoline-based compounds have been developed as antagonists for various receptors, including serotonin (B10506) (5-HT) receptors and metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.govresearchgate.net The binding mechanism often involves a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions between the ligand and the receptor's binding pocket.
In the context of antimicrobial activity, quinoline derivatives can target bacterial enzymes or interfere with DNA replication. The planar nature of the quinoline ring allows for intercalation between DNA base pairs, a mechanism observed for some quinoline-based drugs.
Design of Ligands for Specific Biomolecular Recognition
The versatility of the quinoline scaffold makes it an attractive starting point for the design of ligands with high affinity and selectivity for specific biomolecular targets. Ligand-based drug design approaches, which utilize the structural information of known active compounds, have been successfully applied to develop novel quinoline derivatives with enhanced biological activity. nih.gov
For instance, by analyzing the structure-activity relationships of a series of quinoline derivatives with anticancer activity, new compounds with predicted higher potency can be designed and synthesized. biointerfaceresearch.commdpi.com This process often involves modifying the substituents on the quinoline ring to optimize interactions with the target protein. Computational methods, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking, are valuable tools in this design process. nih.govbiointerfaceresearch.commdpi.com These in silico approaches can predict the binding modes and affinities of designed ligands, helping to prioritize candidates for synthesis and biological evaluation. researchgate.netresearchgate.net
Development of Chemical Probes and Chemosensors
Quinoline derivatives are widely used in the development of fluorescent chemosensors for the detection of metal ions and other biologically important analytes. nanobioletters.comnih.gov The quinoline ring system often exhibits favorable photophysical properties, such as strong fluorescence emission, which can be modulated upon binding to a target molecule. This "on-off" or "off-on" fluorescence response allows for the sensitive and selective detection of the analyte. nih.gov
For example, quinoline-based fluorescent probes have been designed for the detection of zinc ions (Zn²⁺) in biological systems. acs.org These probes often incorporate a chelating moiety that selectively binds to Zn²⁺, leading to a change in the fluorescence properties of the quinoline fluorophore. Such probes are valuable tools for studying the roles of metal ions in various physiological and pathological processes. The design of these chemosensors relies on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). nanobioletters.com
Table 2: Quinoline Derivatives as Chemosensors
| Quinoline Derivative Type | Target Analyte | Sensing Mechanism | Application |
|---|---|---|---|
| 8-Aminoquinoline-based | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Imaging of zinc ions in biological samples. researchgate.net |
| Diaminomaleonitrile-quinoline conjugate | Pb²⁺ | Fluorescence Quenching ("on-off") | Detection of lead ions in aqueous media. nih.gov |
| Modified quinoline with pyridine (B92270) moieties | Zn²⁺ | Photoinduced Electron Transfer (PET) | Selective detection of zinc ions. |
Mechanistic Studies of Biological Activity (e.g., enzyme inhibition, receptor antagonism)
Understanding the mechanism of action is crucial for the development of new therapeutic agents. For quinoline derivatives, mechanistic studies often focus on their role as enzyme inhibitors or receptor antagonists.
Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit various enzymes through different mechanisms, including competitive, non-competitive, and uncompetitive inhibition. libretexts.orgyoutube.com
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. The inhibition of cholinesterase by physostigmine, a compound with a related heterocyclic structure, is a classic example of competitive inhibition. nih.gov
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. Some substituted quinolines have been identified as mixed-type inhibitors of the proteasome, suggesting binding to an allosteric site. nih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Receptor Antagonism: Quinoline derivatives can act as antagonists at various receptors by binding to the receptor and blocking the action of the endogenous ligand. For example, certain quinoline-2-ones are functional antagonists at both the 5-HT₂ₐ and 5-HT₁₋ receptors. nih.gov Similarly, novel quinoline derivatives have been developed as selective, noncompetitive antagonists of the mGlu1 receptor. researchgate.net The nature of the antagonism (competitive vs. non-competitive) can be determined through pharmacological assays.
Future Research Directions and Emerging Avenues
Development of Environmentally Benign Synthetic Methodologies
The future synthesis of 7-Bromo-8-methylquinoline-3,4-diamine and its derivatives will likely prioritize green chemistry principles to minimize environmental impact. Traditional synthetic routes for quinoline (B57606) derivatives can involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. Future research could focus on developing more sustainable synthetic strategies.
Key Research Objectives:
Catalytic Systems: Investigating novel catalysts, such as transition metal complexes or organocatalysts, to facilitate the key bond-forming reactions in the quinoline synthesis with higher efficiency and selectivity.
Alternative Solvents: Exploring the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace hazardous organic solvents.
Energy Efficiency: Employing microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Integration of Advanced Computational Approaches for Predictive Design
Computational chemistry offers powerful tools to predict the properties and potential applications of novel compounds like this compound, thereby guiding and accelerating experimental research. In silico methods can provide valuable insights into the molecule's behavior and interactions at the atomic level.
Potential Computational Studies:
Molecular Modeling: Building accurate 3D models of the compound to understand its conformational preferences and steric and electronic properties.
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, such as molecular orbital energies, charge distribution, and reactivity indices.
Structure-Activity Relationship (SAR) Studies: Computationally screening virtual libraries of derivatives of this compound to predict their biological activity or material properties, helping to prioritize synthetic targets.
Docking Simulations: Predicting the binding affinity and mode of interaction of the compound with specific biological targets, such as enzymes or receptors, to explore its therapeutic potential.
Exploration of Novel Reaction Pathways and Chemical Transformations
The unique arrangement of functional groups in this compound—the vicinal diamines, the bromine atom, and the methyl group—offers a rich platform for exploring novel chemical transformations and synthesizing a diverse range of derivatives.
Areas for Exploration:
Reactions of the Diamine Moiety: The 3,4-diamine functionality is a precursor to various heterocyclic systems through condensation reactions with dicarbonyl compounds or other bifunctional reagents. This could lead to the synthesis of novel fused ring systems with potential applications in materials science and medicinal chemistry.
Cross-Coupling Reactions: The bromine atom at the 7-position is a versatile handle for introducing new functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This would enable the synthesis of a library of derivatives with tailored electronic and steric properties.
Functionalization of the Methyl Group: The 8-methyl group could be a site for further chemical modification, such as oxidation or halogenation, to introduce additional functionalities and modulate the compound's properties.
Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The structural features of this compound suggest its potential utility in various multidisciplinary research areas. Collaborative efforts between chemists, materials scientists, and biologists will be crucial to fully unlock the potential of this compound and its derivatives.
Potential Multidisciplinary Applications:
Materials Science: The planar aromatic structure and the potential for intermolecular interactions make quinoline derivatives interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The diamine functionality could also be used to synthesize novel polymers with unique properties.
Medicinal Chemistry: Quinolines are a well-known class of compounds with a broad spectrum of biological activities. Future research could investigate the potential of this compound and its derivatives as anticancer, antimicrobial, or antiviral agents. The diamine moiety can also act as a chelating agent for metal ions, suggesting potential applications in bioinorganic chemistry and as sensors.
Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or other probes to study biological processes or to develop new diagnostic tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
